![molecular formula C12H12BrNO B1292375 6-(3-Bromophenyl)-6-Oxohexanenitrile CAS No. 884504-64-7](/img/structure/B1292375.png)
6-(3-Bromophenyl)-6-Oxohexanenitrile
Overview
Description
Synthesis Analysis
The synthesis of bromophenyl compounds can involve multicomponent reactions, as demonstrated in the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. This compound was synthesized with an 86% yield using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst at room temperature . This suggests that similar conditions could potentially be used for synthesizing 6-(3-Bromophenyl)-6-Oxohexanenitrile, although the exact synthesis route for this compound is not provided.
Molecular Structure Analysis
The molecular structure of bromophenyl compounds can be complex and is often determined using single-crystal X-ray diffraction. For instance, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was solved by direct methods and refined to a final R-value of 0.0585, indicating a reliable structure determination . The packing within the unit cell is stabilized by intermolecular hydrogen interactions. This level of detail in structural analysis would be expected for this compound as well.
Chemical Reactions Analysis
Bromophenyl compounds can undergo various chemical reactions, including dimerization and ring contraction as seen in the bromide ion-catalyzed dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane . The kinetics of these reactions can be determined, such as the first-order ring contraction reaction of the resulting dimer . These findings suggest that this compound may also participate in similar reactions, potentially leading to dimerization or other transformations under the right conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can provide some insights. For example, the crystallization in a specific space group and the presence of intermolecular hydrogen interactions can influence the melting point, solubility, and stability of the compound . These properties are crucial for understanding the behavior of the compound in different environments and can affect its applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : One study focused on synthesizing novel derivatives involving nitriles, which is relevant to 6-(3-Bromophenyl)-6-Oxohexanenitrile. The derivatives were characterized using techniques like NMR, IR, LC-MS, and elemental analysis, showcasing the diverse synthetic possibilities of nitriles in medicinal chemistry (Desai, Pandya, & Vaja, 2017).
X-Ray Crystallographic Studies : Another study utilized X-ray crystallography to analyze the structure of an anticonvulsant enaminone compound, providing insights into the structural aspects of compounds related to this compound (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Chemical Properties and Reactions
Photolysis and Reactivity : A study on the generation and reactivity of aminophenyl cations through photolysis, which is relevant to understanding the chemical behavior of bromophenyl compounds, a category that includes this compound (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Cascade Reactions for Pyridine Synthesis : The use of ketonitriles, closely related to this compound, in palladium-catalyzed cascade reactions for synthesizing pyridines, highlights the compound's potential in facilitating complex chemical syntheses (Yao, Qi, Li, Zhen, Liu, Zhao, Shao, Hu, & Chen, 2020).
Biological Activities
Antimicrobial Studies : A study on the antimicrobial activity of propanenitriles and their derivatives, which are chemically related to this compound, provides insights into its potential use in developing antimicrobial agents (Desai, Pandya, & Vaja, 2017).
Anticancer Properties : Research on a compound structurally similar to this compound, specifically 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, revealed its potential to inhibit cancer cell invasion and tumor growth, indicating possible anticancer applications (Kempen, Papapostolou, Thierry, Pochet, Counerotte, Masereel, Foidart, Reboud-Ravaux, Noël, & Pirotte, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(3-bromophenyl)-6-oxohexanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTLGIJCGDBFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642198 | |
Record name | 6-(3-Bromophenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-64-7 | |
Record name | 3-Bromo-ε-oxobenzenehexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Bromophenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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